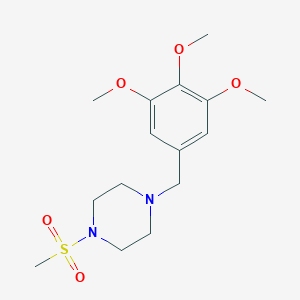![molecular formula C19H23BrN2O4S B249189 1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)
1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has been widely used in scientific research applications. This compound is a piperazine derivative that has been synthesized by various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it has been shown to inhibit the activity of certain proteins that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It inhibits the activity of certain proteins that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and proliferation. It is also relatively easy to synthesize and has good stability. However, it has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has some toxicity, which can limit its use in certain cell lines.
Future Directions
There are several future directions for the use of 1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in scientific research. One direction is to study its efficacy in combination with other drugs to enhance its anti-cancer activity. Another direction is to study its effects on other diseases, such as inflammatory diseases. Additionally, it can be used to study the mechanism of action of other drugs and to develop new drugs with similar activity. Finally, it can be used in drug discovery programs to identify new targets for cancer therapy.
Synthesis Methods
1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been synthesized by various methods. The most common method involves the reaction of 1-(3-Bromo-4-methoxybenzyl)piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine as a white solid.
Scientific Research Applications
1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been used in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool compound to study the role of certain proteins in cancer cell growth and proliferation. Additionally, it has been used to study the mechanism of action of certain drugs and to test the efficacy of new drugs.
properties
Product Name |
1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C19H23BrN2O4S |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23BrN2O4S/c1-25-16-4-6-17(7-5-16)27(23,24)22-11-9-21(10-12-22)14-15-3-8-19(26-2)18(20)13-15/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
VGOYSIYABPNAGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)



![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)


![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)

